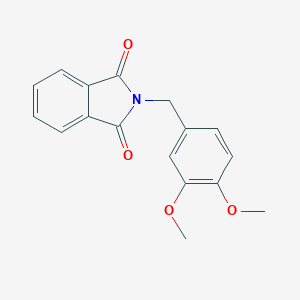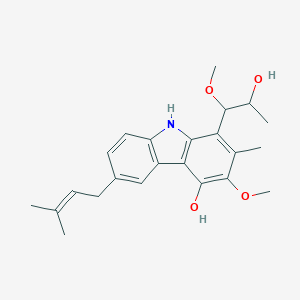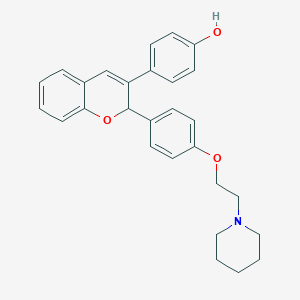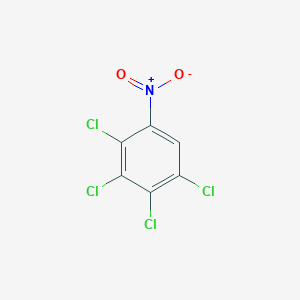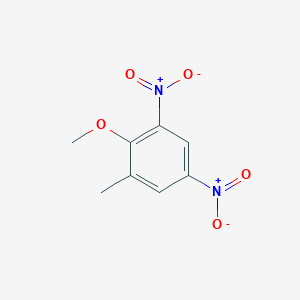
2-Methoxy-1-methyl-3,5-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-methyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of methoxy, methyl, and dinitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-methyl-3,5-dinitrobenzene typically involves the nitration of 2-methoxy-1-methylbenzene (also known as o-anisole) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-methyl-3,5-dinitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution Reactions: Due to the presence of electron-withdrawing nitro groups, the compound is less reactive towards electrophilic substitution compared to unsubstituted benzene. it can still undergo reactions such as halogenation and sulfonation under appropriate conditions.
Reduction Reactions: The nitro groups in this compound can be reduced to amino groups using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The methoxy and methyl groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) can be used for halogenation reactions.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation with palladium on carbon are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Reduction: The reduction of nitro groups leads to the formation of 2-methoxy-1-methyl-3,5-diaminobenzene.
Oxidation: Oxidation of the methoxy and methyl groups can result in the formation of 2-methoxy-1-carboxy-3,5-dinitrobenzene or other oxidized derivatives.
Scientific Research Applications
2-Methoxy-1-methyl-3,5-dinitrobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methyl-3,5-dinitrobenzene involves its interaction with molecular targets and pathways in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy and methyl groups also contribute to the compound’s overall reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-methyl-4,6-dinitrobenzene: Similar structure but with nitro groups at different positions.
2-Methoxy-1-methyl-3,5-diaminobenzene: Reduction product of 2-Methoxy-1-methyl-3,5-dinitrobenzene.
2-Methoxy-1-methyl-3,5-dichlorobenzene: Halogenated derivative with chlorine atoms instead of nitro groups.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which influence its chemical reactivity and potential applications. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups creates a compound with distinct chemical properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
2-methoxy-1-methyl-3,5-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHBHMOBNNBYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324280 |
Source


|
| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29027-13-2 |
Source


|
| Record name | NSC406250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
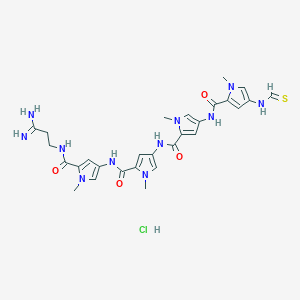
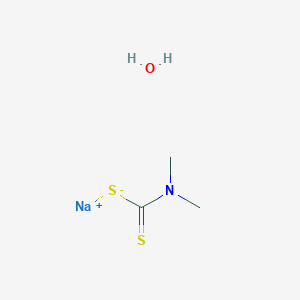
![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)
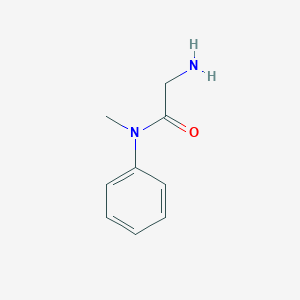

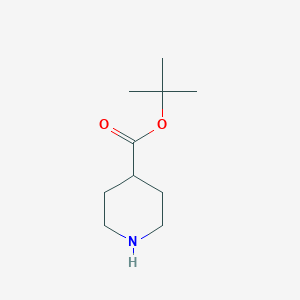
![Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester](/img/structure/B166536.png)
